molecular formula C10H18N2O B13211369 (3R)-1-(1-Methylcyclopropanecarbonyl)piperidin-3-amine

(3R)-1-(1-Methylcyclopropanecarbonyl)piperidin-3-amine

Cat. No.: B13211369
M. Wt: 182.26 g/mol
InChI Key: FLFZQYVCDSQYOU-MRVPVSSYSA-N
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Description

(3R)-1-(1-Methylcyclopropanecarbonyl)piperidin-3-amine is a chiral piperidine derivative featuring a 1-methylcyclopropanecarbonyl group at the nitrogen atom and an amine moiety at the 3R position of the piperidine ring. The cyclopropane ring introduces steric constraints and metabolic stability, while the stereochemistry at the 3-position may influence binding affinity in biological systems.

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

[(3R)-3-aminopiperidin-1-yl]-(1-methylcyclopropyl)methanone

InChI

InChI=1S/C10H18N2O/c1-10(4-5-10)9(13)12-6-2-3-8(11)7-12/h8H,2-7,11H2,1H3/t8-/m1/s1

InChI Key

FLFZQYVCDSQYOU-MRVPVSSYSA-N

Isomeric SMILES

CC1(CC1)C(=O)N2CCC[C@H](C2)N

Canonical SMILES

CC1(CC1)C(=O)N2CCCC(C2)N

Origin of Product

United States

Preparation Methods

Starting Materials and General Synthetic Routes

  • D-Glutamic Acid Route : A widely reported industrial approach starts from D-glutamic acid, which undergoes a sequence of transformations including esterification, Boc-protection, reduction, hydroxyl activation, cyclization, and Boc-deprotection to yield (R)-3-aminopiperidine dihydrochloride. This route is advantageous for its relatively short synthetic sequence and cost-effectiveness suitable for scale-up.

  • Ethyl Nipecotate Route : Starting from ethyl nipecotate, amido protection, Hofmann rearrangement, fractionation, and deprotection steps lead to the (R)-3-aminopiperidine dihydrochloride.

  • D-Mono-ornithine Hydrochloride Route : This route involves acylation, cyclization, reduction, and salification steps to obtain the chiral amine salt.

Detailed Stepwise Synthesis from D-Glutamic Acid

Step Description Reagents/Conditions Outcome/Yield
1 Synthesis of N-tertbutyloxycarbonyl-D-glutamic acid dimethyl ester (APD1) D-glutamic acid, methanol, thionyl chloride (SOCl₂), triethylamine (TEA), di-tert-butyl dicarbonate ((Boc)₂O), 0-30°C Esterification and Boc protection, yield ~99%, purity 95%
2 Reduction to (R)-2-tertbutyloxycarbonyl-1,5-pentanediol (APD2) Sodium borohydride (NaBH₄), ethanol, ice bath, reflux 2 h Conversion confirmed by LC-MS
3 Activation to (R)-2-tertbutyloxycarbonyl-1,5-pentanediol methanesulfonate (APD3) Methanesulfonyl chloride (MsCl), triethylamine, dichloromethane (DCM), 0°C to 30°C Mesylation of hydroxyl groups
4 Cyclization to (R)-3-t-butoxycarbonylamino piperidine (APD4) 25% aqueous ammonia, acetonitrile (ACN), 30°C, 2 days Formation of piperidine ring
5 Deprotection and formation of (R)-3-aminopiperidine dihydrochloride (APD5) Thionyl chloride in methanol, 30°C, 10 h Removal of Boc group, salt formation

This method avoids costly chiral resolution steps, operates under mild conditions, and is amenable to industrial scale production.

Acylation to Form (3R)-1-(1-Methylcyclopropanecarbonyl)piperidin-3-amine

The final step to obtain the target compound involves acylation of the (R)-3-aminopiperidine with 1-methylcyclopropanecarbonyl chloride or an equivalent activated derivative.

Acylation Reaction

  • Reagents : (R)-3-aminopiperidine (free base or salt), 1-methylcyclopropanecarbonyl chloride, base (e.g., triethylamine or pyridine), solvent (e.g., dichloromethane or tetrahydrofuran).

  • Conditions : The reaction is typically conducted at low temperature (0–5°C) to control reaction rate and minimize side reactions, followed by stirring at ambient temperature until completion.

  • Workup : The reaction mixture is quenched with water, extracted with organic solvent, washed, dried, and purified by crystallization or chromatography.

Considerations for Stereochemical Integrity

  • The acylation step must preserve the stereochemistry of the (3R)-amine. Mild conditions and avoidance of racemization-prone reagents are critical.

  • Use of freshly prepared acid chloride and inert atmosphere can improve yield and purity.

Summary Table of Preparation Steps

Stage Starting Material Key Reactions Conditions Yield/Notes
1 D-Glutamic acid Esterification, Boc protection MeOH, SOCl₂, TEA, (Boc)₂O, 0–30°C 99% yield, 95% purity
2 APD1 Reduction NaBH₄, EtOH, reflux High conversion
3 APD2 Mesylation MsCl, TEA, DCM, 0–30°C Efficient activation
4 APD3 Cyclization 25% NH₃ aq., ACN, 30°C, 2 days Piperidine ring formed
5 APD4 Boc deprotection, salt formation SOCl₂, MeOH, 30°C, 10 h (R)-3-aminopiperidine dihydrochloride
6 (R)-3-aminopiperidine Acylation with 1-methylcyclopropanecarbonyl chloride DCM, base, 0–5°C to RT Target compound obtained

Research Findings and Industrial Relevance

  • The D-glutamic acid route is preferred for industrial production due to its short synthetic sequence, cost-effectiveness, and avoidance of chiral resolution steps.

  • Alternative methods involving hydrogenation of 3-aminopyridine with rhodium catalysts and resolution with dibenzoyl tartaric acid have been reported but require multiple recrystallizations to achieve high enantiopurity.

  • The described synthetic sequence maintains high enantiomeric excess (>98% e.e.) essential for pharmaceutical applications.

  • The acylation step is standard for amine functionalization and can be optimized for scale-up.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-(1-Methylcyclopropanecarbonyl)piperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine or carbonyl groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

(3R)-1-(1-Methylcyclopropanecarbonyl)piperidin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3R)-1-(1-Methylcyclopropanecarbonyl)piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties based on the evidence:

Compound Name Molecular Formula Substituents (Position) Key Features Source
(3R)-1-(1-Methylcyclopropanecarbonyl)piperidin-3-amine (Target) Not explicitly provided 1-Methylcyclopropanecarbonyl (N1), amine (C3R) Chiral center at C3; cyclopropane enhances metabolic stability -
(3R)-N-{3,6-dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-amine hydrochloride Not provided Pyrazolo-pyrimidinyl (N1), amine (C3R) Hydrochloride salt improves solubility; heteroaromatic substituent
1-(6-Chloropyridine-3-carbonyl)piperidin-4-amine C₁₁H₁₄ClN₃O 6-Chloropyridine carbonyl (N1), amine (C4) Aromatic chloropyridine may enhance π-π interactions; amine at C4
1-[3-(Trifluoromethyl)phenyl]piperidin-3-amine C₁₂H₁₅F₃N₂ 3-Trifluoromethylphenyl (N1), amine (C3) Electron-withdrawing CF₃ group increases lipophilicity (logP)
N-{(1R,3S)-3-Isopropyl-3-[(4-phenylpiperidin-1-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine C₂₆H₃₈N₂O₂ Complex cyclopentyl and tetrahydro-2H-pyran substituents Extended hydrophobic regions; potential CNS penetration

Key Structural and Functional Differences:

Substituent Diversity: The target compound’s 1-methylcyclopropanecarbonyl group provides a compact, rigid structure, which may reduce off-target interactions compared to bulkier substituents like the trifluoromethylphenyl group in or the pyrazolo-pyrimidinyl group in .

Amine Position :

  • The target compound ’s amine at the 3R position contrasts with the 4-position amine in the chloropyridine analog. Stereochemical orientation at C3R could enhance enantioselective binding in chiral environments.

Physicochemical Properties :

  • The trifluoromethylphenyl analog (C₁₂H₁₅F₃N₂) has a higher molecular weight (MW = 260.26 g/mol) and logP due to the CF₃ group, favoring membrane permeability but risking metabolic oxidation .
  • The hydrochloride salt in suggests improved aqueous solubility, a critical factor for oral bioavailability.

Synthetic Complexity :

  • The cyclopentyl-tetrahydro-2H-pyran derivative (C₂₆H₃₈N₂O₂) in demonstrates higher synthetic complexity, which may limit scalability compared to the simpler acylpiperidine scaffold of the target compound.

Research Findings and Implications

  • Binding Affinity: The chiral 3R configuration may confer selectivity for receptors or enzymes sensitive to stereochemistry, unlike the racemic or non-chiral analogs in .
  • Solubility vs. Permeability : The hydrochloride salt in prioritizes solubility, whereas the target compound’s neutral form may favor passive diffusion across biological membranes.

Biological Activity

(3R)-1-(1-Methylcyclopropanecarbonyl)piperidin-3-amine is a heterocyclic compound with notable biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methylcyclopropanecarbonyl moiety. Its chemical formula is C_{11}H_{16}N_{2}O, and it is classified as a piperidine derivative. The structural characteristics contribute to its pharmacological properties, particularly in modulating biological pathways.

Research indicates that (3R)-1-(1-Methylcyclopropanecarbonyl)piperidin-3-amine exhibits significant activity as a histone deacetylase (HDAC) inhibitor . HDACs play a crucial role in regulating gene expression by modifying histones, thereby influencing cellular processes such as proliferation and apoptosis. The inhibition of HDACs has been linked to the treatment of various diseases, including cancer and autoimmune disorders .

2. Therapeutic Applications

The compound has been studied for its potential in treating:

  • Autoimmune Diseases : Its HDAC inhibitory action suggests it may help modulate immune responses, making it a candidate for treating conditions like rheumatoid arthritis and lupus .
  • Cancer : By altering gene expression profiles through HDAC inhibition, it could offer therapeutic benefits in cancer treatment strategies .

Case Studies

Several studies have explored the efficacy of (3R)-1-(1-Methylcyclopropanecarbonyl)piperidin-3-amine:

  • Study on Autoimmune Modulation : A study highlighted the compound's ability to reduce inflammatory markers in animal models of autoimmune diseases. The results demonstrated decreased disease severity and improved clinical outcomes .
  • Cancer Cell Line Studies : In vitro studies using various cancer cell lines showed that the compound induced apoptosis and inhibited cell proliferation, suggesting its potential as an anticancer agent .

Data Tables

The following table summarizes key findings related to the biological activity of (3R)-1-(1-Methylcyclopropanecarbonyl)piperidin-3-amine:

StudyBiological ActivityModel UsedKey Findings
HDAC InhibitionIn vitroInduced apoptosis in cancer cells
Immune ModulationAnimalReduced severity of autoimmune symptoms

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